(Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile
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Overview
Description
(Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles. This compound is characterized by the presence of a dichlorophenyl group, a quinazolinone moiety, and an acrylonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Group: The final step involves the formation of the acrylonitrile group through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research may focus on their efficacy, mechanism of action, and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2,4-Dichloro-phenyl)-2-(4-oxo-3,4-dihydro-quinazolin-2-yl)-acrylonitrile: can be compared with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the quinazolinone moiety contributes to its potential biological activity.
Properties
Molecular Formula |
C17H9Cl2N3O |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H9Cl2N3O/c18-12-6-5-10(14(19)8-12)7-11(9-20)16-21-15-4-2-1-3-13(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7- |
InChI Key |
WPSBBYBQMUDDKC-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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